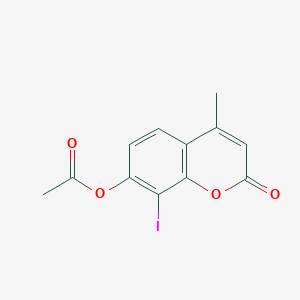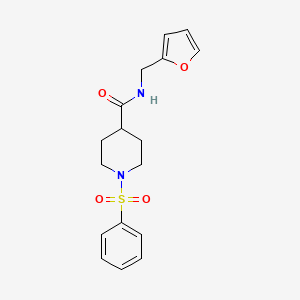![molecular formula C16H15N3O2 B5888123 1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PPET is a triazole compound that was first synthesized in 2010 by a group of researchers at the University of California, San Diego. Since then, it has been used in various scientific research studies due to its unique properties. PPET has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
PPET works by inhibiting the activity of specific enzymes that are involved in the regulation of various cellular processes. This inhibition leads to the disruption of cellular signaling pathways, which can ultimately lead to cell death. PPET has been found to be particularly effective in the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
PPET has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of new blood vessels that are necessary for tumor growth. In addition, PPET has been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
PPET has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, and it has been shown to be effective in the inhibition of specific enzymes and signaling pathways. However, there are also some limitations to the use of PPET in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. In addition, PPET has been found to have some toxicity in certain cell types, which may limit its use in certain applications.
未来方向
There are a number of future directions for the study of PPET. One potential area of research is the development of new therapeutic agents based on the structure of PPET. Researchers may also investigate the potential use of PPET in combination with other drugs or therapies to enhance its effectiveness. In addition, further studies may be conducted to better understand the mechanism of action of PPET and its effects on cellular signaling pathways. Ultimately, the study of PPET has the potential to lead to the development of new and effective treatments for a variety of diseases.
In conclusion, PPET is a triazole compound that has been widely used in scientific research for its unique properties. It has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PPET works by inhibiting the activity of specific enzymes that are involved in the regulation of various cellular processes. It has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells and neuroprotective effects. While there are some limitations to the use of PPET in lab experiments, there are also a number of future directions for its study that may lead to the development of new and effective treatments for a variety of diseases.
合成方法
PPET can be synthesized through a multistep process that involves the reaction of 3-phenoxyphenol with 2-bromoethylamine hydrobromide, followed by the reaction with sodium azide and copper(I) iodide. The final step involves the reaction of the resulting compound with acetic anhydride and triethylamine. The synthesis method of PPET is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
PPET has been widely used in scientific research studies due to its unique properties. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PPET has also been used in the study of protein-protein interactions, as well as in the development of new drugs and therapies.
属性
IUPAC Name |
1-[2-(3-phenoxyphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-5-14(6-3-1)21-16-8-4-7-15(11-16)20-10-9-19-13-17-12-18-19/h1-8,11-13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBBZHFZAWAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)



![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)
